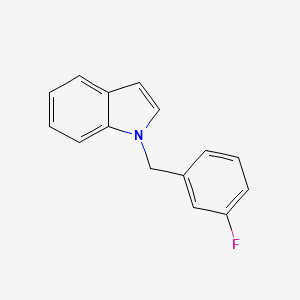

1-(3-Fluorobenzyl)-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

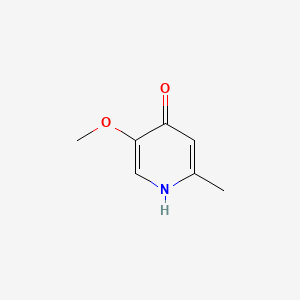

1-(3-Fluorobenzyl)-1H-indole is a chemical compound with the molecular formula C11H15FN2 and a molecular weight of 194.253 . It is a liquid at room temperature . The compound is also known by several synonyms, including 1-3-fluorobenzyl piperazine, 1-3-fluorophenyl methyl piperazine, 1-3-fluoro-benzyl-piperazine, and others .

Synthesis Analysis

The synthesis of fluorinated compounds, including 1-(3-Fluorobenzyl)-1H-indole, has been a topic of interest in recent years . Enzymatic methods are essential for the synthesis of these compounds . Two main strategies are used: (1) C-F bonds are directly formed to obtain fluorine-containing compounds, and (2) complex fluorinated compounds are synthesized from simple fluorine-containing modules .Molecular Structure Analysis

The molecular structure of 1-(3-Fluorobenzyl)-1H-indole includes a fluorobenzyl group attached to a piperazine ring . The InChI Key for this compound is ITHBJSRWFNLKIH-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving 1-(3-Fluorobenzyl)-1H-indole are not available, studies on similar compounds suggest that fluorinated compounds can participate in various reactions . For instance, 3-Fluorobenzylamine has been used to study the rate of reaction of benzylamines with 1-Chloro-2,4-dinitrobenzene and toluene-p-sulphonyl chloride .Physical And Chemical Properties Analysis

1-(3-Fluorobenzyl)-1H-indole is a liquid at room temperature with a density of 1.097 g/mL at 25 °C . It has a boiling point of 281°C . The refractive index is 1.529 .Applications De Recherche Scientifique

Synthesis and Functionalization in Organic Chemistry

1-(3-Fluorobenzyl)-1H-indole is a derivative of the indole nucleus, which is integral in synthesizing a wide array of biologically active compounds. The indole structure is a key component in many natural and synthetic products, and its synthesis and functionalization have been a major research focus for over a century. Notably, palladium-catalyzed reactions have become crucial in the synthesis of complex molecules containing indoles, significantly influencing organic synthesis methods (Cacchi & Fabrizi, 2005).

Biological Evaluation as Cyclooxygenase Inhibitors

Research has shown that certain indole derivatives, specifically indol-2 and 3-carboxamides, demonstrate significant inhibitory effects on cyclooxygenase-2 (COX-2) enzymes. These findings are particularly relevant in the development of drugs targeting inflammation and pain. Substitution on the indole nitrogen, such as with benzyl and p-fluorobenzyl groups, contributes to these COX-2 inhibitory properties (Olgen et al., 2002).

Development of Hepatitis B Inhibitors

The synthesis of novel indole derivatives has been explored for their potential as inhibitors of hepatitis B virus (HBV). Studies have demonstrated that certain indole-based compounds exhibit nanomolar inhibitory activity against HBV in vitro, marking them as promising candidates for antiviral drug development (Ivashchenko et al., 2019).

Photophysical Studies and Sensing Applications

Indole derivatives have been synthesized and studied for their photophysical properties, making them suitable for use as fluorescent probes. Their interaction with various anions, particularly fluoride ions, and the subsequent spectral changes suggest potential applications in sensing technologies (Pereira et al., 2010).

Anticancer and Antiestrogenic Activities

Indole-benzimidazoles, structurally similar to selective estrogen receptor modulators (SERMs), have shown promising anticancer and antiestrogenic effects. These compounds can modulate estrogen receptor target gene expression and other cellular signaling pathways, offering potential therapeutic benefits in cancer treatment (Karadayi et al., 2020).

Safety and Hazards

Propriétés

IUPAC Name |

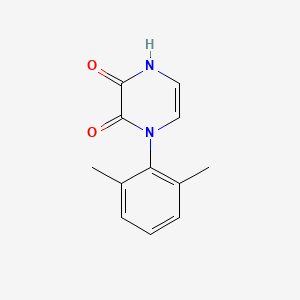

1-[(3-fluorophenyl)methyl]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN/c16-14-6-3-4-12(10-14)11-17-9-8-13-5-1-2-7-15(13)17/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLAFNPLQAKSFES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Fluorobenzyl)-1H-indole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-butylphenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2620515.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2620521.png)

![7-Bromo-4-cyclopropyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2620523.png)

![6-(methylsulfanyl)-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B2620525.png)

![N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2620526.png)

![{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2620530.png)